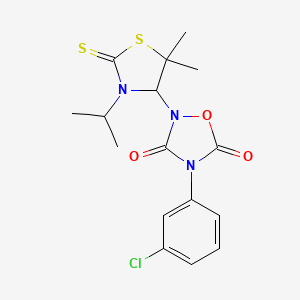![molecular formula C24H23ClN2O2S B15019537 2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B15019537.png)
2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide.
Preparation of the methoxyphenylmethylidene intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the corresponding methoxyphenylmethylidene compound.
Condensation reaction: The final step involves the condensation of the chlorophenylmethyl sulfanyl intermediate with the methoxyphenylmethylidene intermediate in the presence of acetohydrazide under suitable reaction conditions to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the methoxyphenylmethylidene group, converting it to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The acetohydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity suggests it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism by which 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s functional groups may allow it to bind to enzymes or receptors, modulating their activity. For example, the acetohydrazide moiety could form hydrogen bonds with active site residues of enzymes, while the aromatic groups could participate in π-π interactions with receptor sites. The exact molecular pathways involved would depend on the specific biological context and targets being studied.
Comparison with Similar Compounds
Similar compounds to 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE include other acetohydrazides and sulfanyl-substituted aromatic compounds. Some examples are:
- 2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-{(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
- 2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-{(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
These compounds share structural similarities but may differ in their specific functional groups or substitution patterns, leading to variations in their chemical reactivity and biological activity. The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C24H23ClN2O2S |
|---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H23ClN2O2S/c1-18-6-8-20(9-7-18)15-29-22-12-10-19(11-13-22)14-26-27-24(28)17-30-16-21-4-2-3-5-23(21)25/h2-14H,15-17H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
NMCUOVIQSWJHBB-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B15019457.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019479.png)
![2-[N'-(3-Methoxy-benzylidene)-hydrazino]-2-oxo-N-phenethyl-acetamide](/img/structure/B15019481.png)
![2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B15019485.png)
![2-(4-bromophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15019493.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B15019495.png)
![ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B15019497.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15019500.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15019507.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B15019517.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15019518.png)
![3-hydroxy-N,6-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15019520.png)
![bis(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15019525.png)
